molecular formula C10H11N5 B13485809 4-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyridine

4-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyridine

Cat. No.: B13485809
M. Wt: 201.23 g/mol
InChI Key: LPQTVZCSQIEAPI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyridine can be achieved through several synthetic routes. One common method involves the annulation of the pyrimidine moiety to the triazole ring. This can be done by reacting azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . Another approach involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the desired product .

Chemical Reactions Analysis

4-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyridine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit dihydroorotate dehydrogenase, an enzyme involved in the pyrimidine biosynthesis pathway . This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapy. Additionally, it can bind to HIV TAR RNA, which may contribute to its antiviral activity .

Properties

Molecular Formula

C10H11N5

Molecular Weight

201.23 g/mol

IUPAC Name

7-pyridin-4-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H11N5/c1-4-11-5-2-8(1)9-3-6-12-10-13-7-14-15(9)10/h1-2,4-5,7,9H,3,6H2,(H,12,13,14)

InChI Key

LPQTVZCSQIEAPI-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC=NN2C1C3=CC=NC=C3

Origin of Product

United States

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